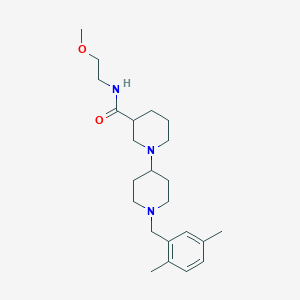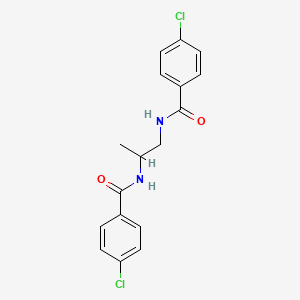
2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide, also known as dicamba, is a selective herbicide that is widely used in agriculture to control broadleaf weeds. The chemical structure of dicamba consists of a phenoxy group, a benzodioxin ring, and a propanamide group. The herbicide was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world.
作用機序
Dicamba works by disrupting the normal growth and development of plants. The herbicide is absorbed by the leaves and stems of plants and then translocated to the growing points, where it interferes with the production of auxins, which are plant hormones that regulate growth and development. This interference leads to abnormal growth, twisting, and eventual death of the plant.
Biochemical and Physiological Effects
Dicamba has been shown to have a range of biochemical and physiological effects on plants. The herbicide has been shown to inhibit the activity of key enzymes involved in the biosynthesis of auxins, which leads to a decrease in auxin levels and subsequent disruption of plant growth and development. Dicamba has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and damage to plant cells.
実験室実験の利点と制限
Dicamba has several advantages for use in laboratory experiments. The herbicide is relatively inexpensive and readily available, making it a cost-effective option for researchers. Dicamba is also highly effective at controlling broadleaf weeds, which makes it a useful tool for studying the effects of herbicides on plant growth and development. However, 2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide can be toxic to some plant species at high concentrations, which can limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide. One area of research is the development of 2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide-resistant crops, which would allow for more effective weed control without the risk of damage to the crop. Another area of research is the development of new herbicides that target different pathways in plant growth and development. Finally, there is a need for more research on the environmental impacts of 2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide use, including the potential for off-target movement and impact on non-target species.
合成法
Dicamba can be synthesized through several methods, including the reaction of 2,4-dichlorophenol with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction with thionyl chloride and then with propionyl chloride. Alternatively, 2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide can be synthesized through the reaction of 2,4-dichlorophenol with 2,3-dihydro-1,4-benzodioxin-6-amine, followed by the reaction with propionyl chloride.
科学的研究の応用
Dicamba has been extensively studied for its use as a herbicide in agriculture. The herbicide has been shown to be effective in controlling a wide range of broadleaf weeds, including glyphosate-resistant weeds. Dicamba is commonly used in combination with other herbicides, such as glyphosate, to provide a broader spectrum of weed control.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c1-10(24-14-4-2-11(18)8-13(14)19)17(21)20-12-3-5-15-16(9-12)23-7-6-22-15/h2-5,8-10H,6-7H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCDPIKERPYHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCCO2)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorobenzyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5316617.png)

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B5316624.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5316642.png)
![1-[2-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5316649.png)


![7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5316663.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5316670.png)
![(3R*,4R*)-3-hydroxy-N-(2-methylphenyl)-4-{[2-(3-methyl-2-pyridinyl)ethyl]amino}-1-pyrrolidinecarboxamide](/img/structure/B5316684.png)

![6-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5316708.png)
![N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B5316710.png)
![(3aR*,7aS*)-5-methyl-2-{[4-(methylsulfonyl)phenyl]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5316711.png)